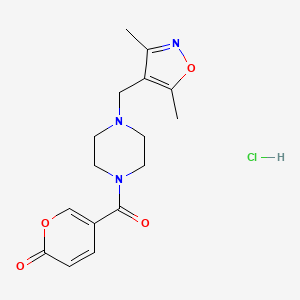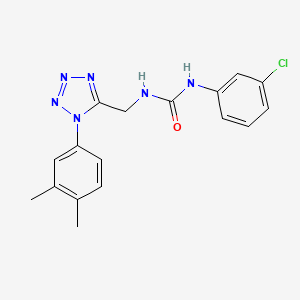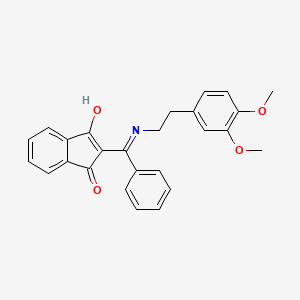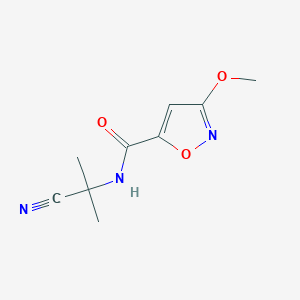![molecular formula C16H13FN4O2S B2753315 1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide CAS No. 941931-07-3](/img/structure/B2753315.png)
1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Biological Activities
- Research on hybrid molecules containing thiadiazole and other heterocyclic moieties, such as penicillanic acid or cephalosporanic acid derivatives, highlights the antimicrobial, antilipase, and antiurease activities of such compounds. This suggests potential applications in developing new antibiotics or treatments for conditions involving lipase and urease enzymes (Başoğlu, Ulker, Karaoglu, & Demirbas, 2013).
Anticancer Research
- Compounds structurally related to the query molecule, especially those incorporating substituted phenyl groups and heterocyclic rings, have been explored for their potential as anticancer agents. For instance, aurora kinase inhibitors and apoptosis inducers based on similar structural motifs have been investigated for their ability to treat cancer through modulating cellular signaling pathways and inducing programmed cell death (ヘンリー,ジェームズ, 2006).
Neuropharmacological Applications
- Compounds targeting orexin receptors, which are implicated in feeding behaviors, arousal, stress response, and substance abuse, are of interest for treating eating disorders and possibly other compulsive behaviors. This suggests potential neuropharmacological applications for molecules with similar functionalities, especially in modulating receptor-mediated pathways (Piccoli et al., 2012).
Material Science and Fluorescence Studies
- Research into carbon dots and related fluorescent materials, particularly those incorporating heterocyclic and fluorophenyl groups, suggests potential applications in material science, sensor development, and bioimaging technologies. The high fluorescence quantum yield and the role of organic fluorophores in such structures indicate the relevance of exploring similar compounds for developing new fluorescent materials (Shi et al., 2016).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-6-7-14(22)21(9-12)8-11-4-2-3-5-13(11)17/h2-7,9H,8H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOORHUFGGRUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)





![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)
![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)